molecular formula C16H14ClN3O3 B6505179 3-[(3-chlorophenyl)methyl]-5-methoxy-1-methyl-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione CAS No. 941946-95-8

3-[(3-chlorophenyl)methyl]-5-methoxy-1-methyl-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione

Cat. No. B6505179
CAS RN: 941946-95-8
M. Wt: 331.75 g/mol
InChI Key: ZQKHHKUBJIHHDX-UHFFFAOYSA-N
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Description

Pyrido[2,3-d]pyrimidines are a class of heterocyclic compounds that have shown therapeutic interest and have been approved for use as therapeutics . They are of great interest due to their biological potential and have been studied in the development of new therapies .


Synthesis Analysis

The synthesis of pyrido[2,3-d]pyrimidines involves various methods. One common method involves the condensation of DMF–DMA at the methyl group of the acetyl moiety, the cyclization to pyrido[2,3-d]pyrimidin-5-one accompanied by the elimination of N,N-dimethylpropionamide, N-methylation, and condensation at the methyl group of compound 12 .


Molecular Structure Analysis

Depending on where the nitrogen atom is located in pyridine, we can find four possible skeletons for the heterocyclic combination of pyrimidine and pyridine rings .


Chemical Reactions Analysis

When heated under reflux with MeONa in BuOH, 5-acetyl-4-aminopyrimidines, acylated with carboxylic anhydrides or acid chlorides, are transformed into pyrido[2,3-d]pyrimidin-5-one derivatives .

Future Directions

The future directions of research on pyrido[2,3-d]pyrimidines are likely to focus on their therapeutic potential, particularly in the development of new therapies .

properties

IUPAC Name

3-[(3-chlorophenyl)methyl]-5-methoxy-1-methylpyrido[2,3-d]pyrimidine-2,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14ClN3O3/c1-19-14-13(12(23-2)6-7-18-14)15(21)20(16(19)22)9-10-4-3-5-11(17)8-10/h3-8H,9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQKHHKUBJIHHDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=NC=CC(=C2C(=O)N(C1=O)CC3=CC(=CC=C3)Cl)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901324393
Record name 3-[(3-chlorophenyl)methyl]-5-methoxy-1-methylpyrido[2,3-d]pyrimidine-2,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901324393
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

331.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

9.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49677873
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

3-(3-chlorobenzyl)-5-methoxy-1-methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione

CAS RN

941946-95-8
Record name 3-[(3-chlorophenyl)methyl]-5-methoxy-1-methylpyrido[2,3-d]pyrimidine-2,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901324393
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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